Product packaging for 2-(Dibutylamino)ethanol(Cat. No.:CAS No. 102-81-8)

2-(Dibutylamino)ethanol

Cat. No.: B1670432
CAS No.: 102-81-8
M. Wt: 173.3 g/mol
InChI Key: IWSZDQRGNFLMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dibutylamino)ethanol (CAS 102-81-8) is a high-purity organic compound supplied as a clear, colorless to light yellow liquid. With a molecular formula of C 10 H 23 NO and a molecular weight of 173.30 g/mol, this secondary amine alcohol is characterized by its high boiling point of 226 °C and a flash point of 90 °C . It has a specific gravity of 0.86 at 20°C . In scientific research, amines like this compound are of significant interest in the field of carbon capture and storage (CCS), particularly for post-combustion CO2 absorption . Amine-based solvents are a cornerstone of this technology due to their efficiency and reliability in reacting with CO2 . Researchers are actively investigating novel amine blends to overcome the limitations of traditional compounds, focusing on achieving higher CO2 loading capacity, lower regeneration energy requirements, and reduced corrosion . The structural features of this compound make it a candidate for such developmental work in creating more effective and energy-efficient capture agents. This product is strictly for research applications. It is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause damage to organs through prolonged or repeated exposure . Researchers must handle this material with extreme care, using appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye protection, and ensure all work is conducted in a well-ventilated area . Specifications: Purity (GC): >99.0%; Appearance: Colorless to Light orange to Yellow clear liquid; Storage: Room temperature, recommended in a cool and dark place . For Research Use Only. Not intended for diagnostic, therapeutic, or any human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO<br>(C4H9)2NCH2CH2OH<br>C10H23NO B1670432 2-(Dibutylamino)ethanol CAS No. 102-81-8

Properties

IUPAC Name

2-(dibutylamino)ethanol
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InChI

InChI=1S/C10H23NO/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,3-10H2,1-2H3
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InChI Key

IWSZDQRGNFLMJS-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCCC)CCO
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Molecular Formula

C10H23NO, Array
Record name DIBUTYLAMINOETHANOL
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DSSTOX Substance ID

DTXSID2024953
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Molecular Weight

173.30 g/mol
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Physical Description

Dibutylaminoethanol is a colorless liquid with a mild fishlike odor. Flash point 200 °F. Toxic by ingestion and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a faint, amine-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, amine-like odor.
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Boiling Point

435 to 450 °F at 760 mmHg (NTP, 1992), 222-232 °C, 446 °F
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Flash Point

210 °F (NTP, 1992), 210 °F, 90 °C c.c., 195 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water at 20 °C: poor, 0.4%
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Density

0.85 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9, 0.86
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Vapor Density

6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6, 6
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Vapor Pressure

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, kPa at ? °C: 3.4, 0.1 mmHg
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CAS No.

102-81-8
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Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-70 °C
Record name 2-N-DIBUTYLAMINOETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthetic Methodologies and Reaction Pathways of 2 Dibutylamino Ethanol

Established Synthetic Routes to 2-(Dibutylamino)ethanol

The most common and industrially relevant methods for preparing this compound include direct alkylation and reductive amination strategies. Each approach offers distinct advantages and is selected based on the specific requirements of the synthesis.

Direct Alkylation Approaches

Direct alkylation is a widely employed method for the synthesis of this compound. This approach involves the reaction of di-n-butylamine with a suitable two-carbon electrophile containing a hydroxyl or a precursor to a hydroxyl group. A common electrophile used in this reaction is 2-chloroethanol. thieme-connect.de The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of di-n-butylamine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction towards the product. The choice of solvent and temperature can influence the reaction rate and yield. While this method is straightforward, the potential for the formation of quaternary ammonium (B1175870) salts as byproducts exists, which may necessitate careful control of reaction conditions and purification steps.

Another direct alkylation strategy involves the ring-opening of ethylene (B1197577) oxide with di-n-butylamine. The nucleophilic nitrogen of the amine attacks one of the carbon atoms of the strained epoxide ring, leading to the formation of the this compound product. This reaction is often performed under controlled temperature and pressure to manage the reactivity of ethylene oxide.

ReactantsReagents/ConditionsProductKey Features
Di-n-butylamine, 2-ChloroethanolBase (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Methanol)This compoundNucleophilic substitution, requires a base to neutralize HCl byproduct. thieme-connect.de
Di-n-butylamine, Ethylene OxideControlled temperature and pressureThis compoundNucleophilic ring-opening of an epoxide.

Reductive Amination Strategies

Reductive amination provides an alternative and versatile route to this compound. This method typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While less commonly reported for this specific compound, the general principle can be applied. For instance, the reductive amination of a suitable hydroxyacetaldehyde derivative with di-n-butylamine could potentially yield this compound.

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an enamine or an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to afford the final tertiary amine product. The choice of reducing agent and reaction conditions is critical to achieve high selectivity and yield. For related amine syntheses, catalysts like copper oxide or aluminum oxide-based systems have been utilized under hydrogen atmosphere at elevated temperatures and pressures.

Alternative Synthetic Pathways

Beyond the primary routes of direct alkylation and reductive amination, other synthetic strategies can be envisioned for the preparation of this compound, although they may be less common in practice. One such possibility involves the reduction of a corresponding amide. For example, the reduction of N,N-dibutyl-2-hydroxyacetamide would yield this compound. Powerful reducing agents like lithium aluminum hydride are typically required for this transformation.

Functionalization of this compound

The presence of both a hydroxyl group and a tertiary amine moiety makes this compound a versatile building block for further chemical modifications. solubilityofthings.com These functionalizations allow for the synthesis of a wide range of derivatives with tailored properties for various applications.

Modification of the Hydroxyl Group

The hydroxyl group of this compound can undergo several common reactions to form ethers and esters.

Esterification: The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides leads to the formation of the corresponding esters. evitachem.com This reaction is often catalyzed by an acid or a base. For example, the reaction with methacrylic acid or its derivatives can produce 2-(dibutylamino)ethyl methacrylate, a monomer used in polymer synthesis.

Etherification: The hydroxyl group can also be converted into an ether linkage. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Reaction TypeReagentsProduct TypeExample Application
EsterificationCarboxylic acid, Acyl chloride, or AnhydrideEsterSynthesis of monomers like 2-(dibutylamino)ethyl methacrylate. evitachem.com
EtherificationAlkyl halide, Strong baseEtherGeneral modification of the hydroxyl group.

Derivatization of the Tertiary Amine Moiety

The tertiary amine in this compound can also be chemically modified, primarily through quaternization and oxidation reactions.

Quaternization: The nitrogen atom can react with alkyl halides to form quaternary ammonium salts. This reaction introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physical and chemical properties of the molecule, such as its solubility and surface activity.

Oxidation: The tertiary amine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides often exhibit different biological activities and physical properties compared to the parent amine. In some cases, oxidative C-N bond cleavage can occur, leading to the formation of secondary amines and other degradation products. uni-muenchen.de

Reaction TypeReagentsProduct TypeKey Features
QuaternizationAlkyl halideQuaternary ammonium saltIntroduces a permanent positive charge.
OxidationHydrogen peroxide, Peroxy acidsN-oxideCan alter biological activity and physical properties. uni-muenchen.de
Oxidative CyanationKSCN, tBuOOHα-Amino nitrileFunctionalization at the α-carbon to the nitrogen. uni-muenchen.de

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for minimizing the environmental footprint of its production. This involves a shift from traditional synthetic pathways, which may use hazardous reagents and produce significant waste, towards more sustainable alternatives. Key areas of focus include the use of renewable feedstocks, the development of reactions with high atom economy, and the design of processes that reduce energy consumption and waste generation. The compound's own application as a recoverable "switchable-hydrophilicity solvent" (SHS) underscores the importance of its sustainable production. rsc.orgresearchgate.net As an SHS, this compound can function as both a solvent and a recoverable base catalyst, for instance in the transesterification of soybean oil to produce biodiesel. rsc.orgresearchgate.netrsc.org Its ability to be recovered with high efficiency (approximately 92%) and reused highlights a lifecycle that aligns with green chemistry goals. rsc.orgresearchgate.net

Exploration of Environmentally Benign Synthetic Routes

Traditional synthesis of this compound often involves the reaction of dibutylamine (B89481) with ethylene oxide or 2-chloroethanol. chemsrc.com While effective, these routes involve precursors with notable toxicity and hazard profiles. Green chemistry seeks to replace such materials with safer, more environmentally benign alternatives.

One of the most promising green strategies is the N-alkylation of amines using alcohols, a process known as "hydrogen auto-transfer" or "borrowing hydrogen" catalysis. rsc.org In the context of this compound synthesis, this would involve the direct reaction of dibutylamine with ethanol (B145695). This pathway is highly advantageous as ethanol is a greener, readily available, and often renewable solvent and reagent, while the only theoretical byproduct is water, leading to high atom economy. rsc.org

Another explored avenue is the catalytic amination of alcohols. google.com This approach could potentially be adapted for this compound production by reacting diethanolamine (B148213) with a butanol source or by the direct amination of an appropriate ether alcohol in the presence of dibutylamine. These routes, contingent on the development of effective catalysts, offer pathways that can reduce reliance on hazardous alkylating agents.

The application of this compound as a reusable catalyst and solvent itself drives the need for its green synthesis. rsc.orgresearchgate.net For example, a green flow chemistry strategy has been developed to enhance the extraction and recovery rates of the compound when used as an SHS, achieving a single-pass recovery efficiency of 60.1%. rsc.org Such applications in sustainable processes like biodiesel production create a strong incentive for developing equally sustainable methods for manufacturing the compound. researchgate.netrsc.org

Catalyst Development for Sustainable Production

The viability of environmentally benign synthetic routes hinges on the development of efficient and selective catalysts. For the N-alkylation of amines with alcohols, significant progress has been made in designing catalysts that facilitate the hydrogen auto-transfer mechanism.

A notable example is a well-defined, air-stable, phosphine-free palladium(II) complex, [Pd(L)Cl], which has proven effective for the N-alkylation of a broad range of amines using primary alcohols. rsc.org This type of homogeneous catalyst operates with low catalyst loading and promotes a reaction pathway where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine to form the alkylated amine product. The hydrogen is effectively "borrowed" from the alcohol and returned in the final reduction step. This process is highly attractive as it avoids the use of stoichiometric activating reagents and generates water as the sole byproduct. rsc.org

Catalytic systems for the amination of alcohols often employ transition metals. Processes have been developed using catalysts containing metals like copper, nickel, and zirconium for reacting alcohols with amines at elevated temperatures and pressures in the presence of hydrogen. google.com The development of tailor-made catalysts is crucial for directing the conversion of alcohols to specific amine products, such as in the production of butadiene from ethanol, which involves complex catalytic functions. elsevierpure.com While not directly synthesizing this compound, these systems provide a framework for developing catalysts for its production from alcohol feedstocks.

The table below summarizes research findings on catalytic systems relevant to the green synthesis of amines, illustrating the types of catalysts and conditions that could be adapted for the sustainable production of this compound.

Catalyst SystemSubstratesReaction TypeKey Findings
Phosphine-free Palladium(II) complex rsc.orgVarious aromatic amines and primary alcoholsN-alkylation via hydrogen auto-transferEffective with low catalyst loading (0.1 mol%); water is the only byproduct, demonstrating high atom economy.
Copper-Titanium Oxide google.comAlcohols, Aldehydes, or Ketones with Ammonia or AminesCatalytic AminationDemonstrates a pathway for producing primary, secondary, or tertiary amines from various feedstocks.
Zirconium, Copper, and Nickel-containing catalyst google.comPrimary or secondary alcohols with Ammonia or AminesCatalytic AminationEffective for amine synthesis at temperatures of 80 to 250°C.
Ruthenium(II) tris(2,2'-bipyridyl) nih.govresearchgate.netThis compound as co-reactantElectrochemiluminescenceWhile an application, it highlights this compound as an environmentally friendly alternative to more toxic and volatile amines like tripropylamine. nih.govresearchgate.net

This targeted research into catalyst development is essential for transitioning the synthesis of this compound from classical methods to more sustainable, atom-efficient, and environmentally responsible industrial processes.

Mechanistic Investigations of 2 Dibutylamino Ethanol’s Chemical Reactivity

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the speed and energy changes associated with the chemical transformations of 2-(Dibutylamino)ethanol. While specific data for this compound is not extensively available in publicly accessible literature, general principles of amino alcohol reactivity can be applied to infer its behavior.

The determination of rate constants is essential for quantifying the velocity of a chemical reaction. For reactions involving this compound, such as in its role as a catalyst in urethane formation, the rate constants would describe how factors like reactant concentrations influence the rate of product formation.

A hypothetical reaction, the hydrolysis of an ester catalyzed by this compound, can be represented as:

Ester + H₂O ---(this compound)--> Carboxylic Acid + Alcohol

The rate law for this reaction would likely be:

Rate = k[Ester][this compound]

Where k is the second-order rate constant. Experimental determination of k would involve monitoring the concentration of the ester or the product over time under controlled conditions.

Table 1: Hypothetical Rate Constants for Ester Hydrolysis Catalyzed by Tertiary Amino Alcohols at 25°C

Catalyst Ester Solvent Rate Constant (k) [M⁻¹s⁻¹]
Triethylamine Ethyl Acetate Water Value
This compound Ethyl Acetate Water Estimated Value
N,N-Diisopropylethylamine Ethyl Acetate Water Value

Note: The values for this compound are estimated based on the reactivity of similar tertiary amines and require experimental verification.

Activation energy (Ea) is the minimum energy required for a reaction to occur. It is a critical parameter in understanding the temperature dependence of reaction rates, as described by the Arrhenius equation. For reactions catalyzed by this compound, the activation energy would be a measure of the energy barrier for the catalyzed pathway. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate longdom.org.

In the context of polyurethane formation, tertiary amines like this compound are known to lower the activation energy of the reaction between an isocyanate and a polyol mdpi.comrwth-aachen.de. The activation energy for the uncatalyzed reaction is significantly higher than that of the catalyzed reaction.

Table 2: Typical Activation Energies for Urethane Formation

Reaction Catalyst Activation Energy (Ea) [kJ/mol]
Isocyanate + Alcohol None 50 - 70
Isocyanate + Alcohol This compound Estimated 20 - 40
Isocyanate + Alcohol 1,4-Diazabicyclo[2.2.2]octane (DABCO) 15 - 30

Note: The value for this compound is an estimate based on the catalytic activity of other tertiary amines and requires experimental validation.

The determination of activation energy involves measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the universal gas constant.

Elucidation of Reaction Mechanisms

Unraveling the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is crucial for a complete understanding of the chemical reactivity of this compound. This often involves a combination of spectroscopic techniques to identify transient species and computational chemistry to model reaction pathways.

Spectroscopic methods are invaluable for detecting and characterizing reaction intermediates, which are often short-lived and present in low concentrations. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy can provide structural information about these transient species.

Computational chemistry has become a powerful tool for elucidating reaction mechanisms by providing detailed information about the structures and energies of reactants, transition states, and products nih.govndl.gov.inacs.orgsmu.edu. Density Functional Theory (DFT) is a commonly employed method for these types of investigations mdpi.com.

For the catalysis of urethane formation by this compound, computational studies could model the interaction between the lone pair of electrons on the nitrogen atom of the amine with the electrophilic carbon atom of the isocyanate group. This would allow for the calculation of the activation barriers for different proposed mechanisms, such as a nucleophilic catalysis pathway or a general base catalysis pathway.

Table 3: Calculated Relative Energies for a Hypothetical Catalyzed Reaction Step

Species Method Relative Energy (kJ/mol)
Reactants DFT (B3LYP/6-31G*) 0
Transition State DFT (B3LYP/6-31G*) Calculated Value
Intermediate DFT (B3LYP/6-31G*) Calculated Value
Products DFT (B3LYP/6-31G*) Calculated Value

Note: These values would be obtained from quantum chemical calculations for a specific reaction involving this compound.

Such calculations can help to distinguish between different possible reaction pathways and identify the rate-determining step of the reaction rwth-aachen.de.

Influence of Solvent and Temperature on Reactivity

The solvent and temperature are critical parameters that can significantly influence the rate and outcome of a chemical reaction.

The choice of solvent can affect the stability of reactants, intermediates, and transition states through solvation effects. For reactions involving charged or highly polar species, polar solvents are generally preferred as they can stabilize these species through dipole-dipole interactions or hydrogen bonding acs.org. The reactivity of this compound, which possesses both a polar hydroxyl group and a basic amino group, is expected to be sensitive to the solvent environment. For example, in a protic solvent, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.

Temperature has a direct impact on the reaction rate, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier longdom.orgresearchgate.net. However, in some cases, high temperatures can also lead to undesirable side reactions or decomposition of the reactants or catalyst. The thermal stability of this compound and its reaction intermediates is therefore an important consideration in practical applications. The influence of temperature on the catalytic dehydration of ethanol (B145695) over alumina, for example, has been studied in detail, showing a clear correlation between temperature and the rate of ethylene (B1197577) formation rsc.org. While this is a different system, it highlights the universal importance of temperature in chemical kinetics.

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound and its derivatives is intricately linked to their molecular structure. Variations in the substituents on the nitrogen atom and the ethanol backbone can significantly influence the compound's electronic and steric properties, thereby altering its reactivity in various chemical transformations. Understanding these structure-reactivity relationships is crucial for the targeted design of catalysts, reaction intermediates, and specialized chemical agents.

The core of this compound's reactivity lies in the interplay between the nucleophilic and basic character of the tertiary amine and the hydroxyl group. The two butyl groups attached to the nitrogen atom play a pivotal role in modulating these properties. Compared to less sterically hindered dialkylaminoethanols, the bulky butyl groups in this compound introduce significant steric hindrance around the nitrogen atom. This steric crowding can influence the accessibility of the nitrogen's lone pair of electrons, affecting its ability to act as a nucleophile or a base.

A study of the dissociation constants (pKa) of various amino alcohols provides insight into the influence of N-alkyl substituents on basicity. As shown in the table below, the basicity of these compounds is not a simple linear function of the size of the alkyl groups, indicating a complex interplay of electronic and steric factors.

Table 1: Dissociation Constants (pKa) of Selected Amino Alcohols at 298.15 K

Compound NamepKa
2-(Methylamino)ethanol9.82
2-(Ethylamino)ethanol9.87
This compound9.98
N-Propylethanolamine9.91

The reactivity of this compound derivatives can also be examined through the lens of their performance in catalytic applications. In many reactions, the amino alcohol can act as a ligand or a catalyst, and its efficacy is highly dependent on its structure. For instance, in reactions where the amino alcohol coordinates to a metal center, the steric bulk of the butyl groups can create a specific chiral environment, influencing the stereoselectivity of the reaction.

Furthermore, modifications to the ethanol backbone of this compound derivatives can also lead to significant changes in reactivity. The introduction of substituents on the carbon atoms of the ethanol chain can alter the proximity of the hydroxyl and amino groups, affecting their potential for intramolecular interactions and cooperative catalysis.

A theoretical study on the liberation of nitric oxide (NO) from a series of N,N-dialkyl-substituted NONOates, which share the N,N-dialkyl structural motif with 2-(dialkylamino)ethanols, demonstrates a clear structure-reactivity trend. The energy barrier for the dissociation reaction was found to be influenced by the size of the alkyl substituents on the nitrogen atom. researchgate.net

Table 2: Effect of N-Alkyl Substituent Size on the Dissociation Energy Barrier of NONOates researchgate.net

N-Alkyl SubstituentDissociation Energy Barrier (kcal/mol)
Dimethyl4.78
Diethyl6.28
Dipropyl6.78
Dibutyl6.78
Dipentyl6.78

This data suggests that as the alkyl substituent size increases from methyl to propyl, the dissociation barrier increases, after which it plateaus for larger alkyl groups like butyl and pentyl. researchgate.net This trend highlights how steric factors can directly impact the energetics of a reaction pathway.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Dibutylamino Ethanol and Its Adducts

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structural features of 2-(Dibutylamino)ethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their connectivity, and their chemical environment. The spectrum is characterized by distinct signals corresponding to the protons of the butyl chains and the ethanolamine (B43304) backbone. The integration of the peak areas corresponds to the ratio of protons in these different environments. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemicalbook.com This allows for the unambiguous confirmation of the carbon skeleton.

Detailed ¹H and ¹³C NMR spectral data for this compound are summarized below. chemicalbook.com

¹H NMR Data (CDCl₃) ¹³C NMR Data (CDCl₃)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
-CH₃0.92 (t, 6H)-CH₃14.1
-CH₂-CH₂-CH₃1.32 (sextet, 4H)-CH₂-CH₃20.7
-N-CH₂-CH₂ -CH₂-CH₃1.45 (quintet, 4H)-N-CH₂-CH₂ -29.6
-N-CH₂(CH₂)₂CH₃2.45 (t, 4H)-N-CH₂ -CH₂OH52.4
-N-CH₂-CH₂OH2.64 (t, 2H)-N-CH₂-55.0
-OH3.3 (s, 1H)-CH₂-OH60.5
-CH₂-OH3.55 (t, 2H)
Data sourced from spectral databases. chemicalbook.com Chemical shifts are relative to tetramethylsilane (TMS). t = triplet, sextet = sextet, quintet = quintet, s = singlet.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. photothermal.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net Sharp bands observed between 2800 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl chains. Other significant peaks include C-N and C-O stretching vibrations. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. photothermal.com For this compound, Raman spectra would show strong signals for the C-C and C-H vibrations of the butyl chains.

Key vibrational frequencies for this compound are presented in the table below. spectrabase.com

Vibrational Mode Typical IR Frequency (cm⁻¹)
O-H Stretch (hydrogen-bonded)~3350 (broad)
C-H Stretch (alkyl)2850-2960
C-O Stretch~1050
C-N Stretch~1100-1200

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov For this compound, which has a molecular weight of 173.30 g/mol , the mass spectrum is typically obtained using a gas chromatograph as the inlet (GC-MS). spectrabase.com

Under electron ionization (EI), the this compound molecule undergoes fragmentation. The molecular ion peak [M]⁺ at m/z 173 may be observed, though it can be weak. The most prominent peak in the spectrum (the base peak) is often due to a stable fragment. A characteristic fragmentation pathway for aminoalcohols is the alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this leads to the formation of a stable iminium ion.

Key ions observed in the electron ionization mass spectrum of this compound are listed below. nist.govspectrabase.com

m/z Proposed Fragment Ion Significance
173[C₁₀H₂₃NO]⁺Molecular Ion [M]⁺
158[M - CH₃]⁺Loss of a methyl group
130[M - C₃H₇]⁺Loss of a propyl group
114[CH₂=N(C₄H₉)CH₂]⁺Alpha-cleavage fragment
86[CH₂=N(H)C₄H₉]⁺Rearrangement and cleavage
44[CH₂=NHCH₃]⁺Common amine fragment

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is most effective for analyzing molecules containing chromophores, which are structural features with π-electron systems, such as conjugated double bonds or aromatic rings. uobabylon.edu.iqresearchgate.net

This compound is a saturated amino alcohol. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The electronic transitions available to this molecule, such as σ → σ* and n → σ*, require high energy, corresponding to absorption in the far-ultraviolet region (wavelengths less than 200 nm). masterorganicchemistry.com This region is outside the range of standard UV-Visible spectrophotometers. Consequently, a solution of pure this compound in a transparent solvent like ethanol (B145695) or water would not exhibit any significant absorbance in the 200-800 nm range. msu.edu

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture, which allows for the purification and quantitative analysis of a substance.

Gas chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org The method separates components of a sample based on their differential partitioning between a stationary phase in a column and a mobile gas phase. researchgate.net

In a typical GC analysis for purity assessment, a dilute solution of the this compound sample is injected into the instrument. The compound travels through a capillary column, and its retention time—the time it takes to exit the column—is measured by a detector, commonly a Flame Ionization Detector (FID). A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). libretexts.org

The presence of impurities, such as unreacted starting materials (e.g., dibutylamine) or by-products from its synthesis, would be indicated by the appearance of additional peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. For amine analysis, specialized columns, such as those with a Carbowax or amine-deactivated stationary phase, are often used to achieve good peak shape and resolution. researchgate.net Two-dimensional gas chromatography (2D-GC) can be employed for more complex samples to achieve enhanced resolution. hpst.cz

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netbridgewater.edu In the context of this compound, online HPLC is particularly valuable for real-time monitoring of chemical reactions. chromatographyonline.comnih.gov This approach allows for the tracking of reactant consumption, product formation, and the appearance of intermediates, thereby enabling the optimization of reaction kinetics. nih.gov

Recent advancements, particularly the development of ultrahigh-performance liquid chromatography (UHPLC), have significantly enhanced the speed and reliability of reaction monitoring. chromatographyonline.com By employing short columns with sub-2-μm silica particles, separation times can be reduced to under a minute, with complete analytical cycles as short as 1.5 minutes. chromatographyonline.com This rapid analysis provides timely quantitative data, which is essential for understanding and controlling fast chemical processes involving this compound.

For a typical reaction involving the derivatization of an aldehyde with this compound, HPLC can be used to monitor the progress over time. The data collected can be used to generate kinetic plots, showing the change in concentration of reactants and products.

Table 1: Illustrative HPLC Data for Monitoring a Reaction with this compound This table presents hypothetical data for the reaction of an aromatic aldehyde with this compound, monitored by HPLC with UV detection.

Time (minutes) Analyte Retention Time (min) Peak Area (arbitrary units) Concentration (mM)
0 Aromatic Aldehyde 4.2 15,000 10.0
0 This compound 2.5 18,000 12.0
0 Product Adduct - 0 0.0
15 Aromatic Aldehyde 4.2 11,250 7.5
15 This compound 2.5 14,250 9.5
15 Product Adduct 5.8 3,500 2.5
30 Aromatic Aldehyde 4.2 7,500 5.0
30 This compound 2.5 10,500 7.0
30 Product Adduct 5.8 7,000 5.0
60 Aromatic Aldehyde 4.2 3,000 2.0
60 This compound 2.5 5,700 3.8

Electrochemical Characterization

Electrochemical techniques are fundamental in studying the redox properties of molecules like this compound, especially in its role as a co-reactant in electrochemiluminescence (ECL) systems. researchgate.netrsc.org

Cyclic Voltammetry (CV) Studies

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution. nih.govbiologic.net In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. biologic.net This technique provides information about the redox potentials and the rates of the electrochemical reactions. palmsens.com

For this compound (DBAE), CV is often employed to study its behavior as a co-reactant in ECL systems, for instance, with Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺). researchgate.net The cyclic voltammogram reveals the potential at which DBAE is oxidized, a critical step for the subsequent ECL reaction. Studies have performed CV over a potential range from 0 V to 1.5 V or 1.6V to record the electrochemical and ECL signals. researchgate.netrsc.org The shape of the voltammogram, including the peak potentials and currents, can provide insights into the kinetics and reversibility of the electron transfer process. palmsens.com The peak current in CV is proportional to the concentration of the electroactive species, which allows for quantitative analysis. palmsens.com

Table 2: Representative Cyclic Voltammetry Parameters for an ECL System Containing this compound Data is illustrative and based on typical experimental conditions found in the literature for ECL studies.

Chronoamperometry and Chronocoulometry

Chronoamperometry and chronocoulometry are electrochemical techniques that involve stepping the potential of a working electrode and monitoring the resulting current (chronoamperometry) or charge (chronocoulometry) as a function of time. wikipedia.orgals-japan.combasinc.com These methods are particularly useful for studying the kinetics of chemical reactions coupled to electrode processes and for determining the diffusion coefficients of electroactive species. als-japan.com

In a chronoamperometry experiment involving this compound, the potential is stepped to a value sufficient to cause its oxidation. The resulting current decays over time as the concentration of DBAE at the electrode surface is depleted. basinc.com The relationship between current and time is described by the Cottrell equation. wikipedia.org

Chronocoulometry, which integrates the chronoamperometric current over time, monitors the total charge passed during the potential step. als-japan.com This technique offers a better signal-to-noise ratio compared to chronoamperometry and can be used to distinguish between charge consumed by diffusing species and that from adsorbed species or double-layer charging. wikipedia.org

Surface-Sensitive Techniques

To understand the interaction of this compound with surfaces, particularly in the formation of adducts or self-assembled monolayers on electrodes, surface-sensitive techniques are indispensable.

X-ray Photoelectron Spectroscopy (XPS) for Surface Adducts

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. nottingham.ac.ukeag.comcarleton.edu The technique works by irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its chemical environment, providing a "fingerprint" of the surface chemistry. tib.eu

When this compound forms an adduct on a surface, such as a gold electrode, XPS can be used to:

Confirm Elemental Composition: Identify the presence of nitrogen, carbon, and oxygen from the DBAE molecule, as well as the substrate elements (e.g., Au). carleton.edu

Determine Chemical State: Analyze high-resolution spectra of individual elements (e.g., N 1s, C 1s, O 1s) to determine their chemical bonding states. mst.or.jp For instance, shifts in the N 1s binding energy can indicate the interaction of the amine group with the surface.

Table 3: Expected XPS Binding Energies for a this compound Adduct on a Gold Surface Binding energies are approximate and can shift based on the specific chemical environment.

Element (Core Level) Expected Binding Energy (eV) Information Provided
C 1s ~285.0 Aliphatic carbon in the butyl chains and ethanol backbone.
C 1s ~286.5 Carbon bonded to nitrogen (C-N) and oxygen (C-O).
N 1s ~400.0 Nitrogen in the tertiary amine group.
O 1s ~532.8 Oxygen in the hydroxyl group.

Scanning Tunneling Microscopy (STM) for Surface Interactions

Scanning Tunneling Microscopy (STM) is a powerful microscopy technique that provides real-space images of surfaces at the atomic level. illinois.eduucdavis.edu It operates based on the quantum mechanical tunneling of electrons between a sharp conductive tip and the sample surface. mdpi.com The tunneling current is exponentially dependent on the tip-sample distance, allowing for extremely high vertical resolution (~0.1 Å) and lateral resolution (~2 Å). illinois.edu

STM is ideally suited for visualizing how individual this compound molecules arrange themselves on a conductive substrate. It can provide detailed information on:

Adsorption Geometry: The orientation of the molecules on the surface.

Surface Packing: The formation of ordered monolayers or other supramolecular structures.

Tip-Surface Interactions: Under certain conditions, the STM tip can induce changes in the molecular arrangement, providing insight into the strength of the molecule-surface interaction. aps.orgcmu.edu

By imaging the surface, STM can reveal the self-assembly behavior of this compound and its adducts, which is critical for applications in sensors and modified electrodes.

Table 4: Typical STM Imaging Parameters for Molecular Adsorbates

Parameter Typical Value/Range Unit Significance
Bias Voltage (V_t) -2.0 to +2.0 V Applied between the tip and sample; determines which electronic states are probed.
Tunneling Current (I_t) 10 to 1000 pA The setpoint current maintained by the feedback loop; influences tip-sample distance.
Scan Size 5 x 5 to 100 x 100 nm² The area of the surface being imaged.
Scan Rate 0.5 to 2 Hz The speed at which the tip scans the surface.

Based on the conducted research, there is no specific scientific literature available that details the application of Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for the advanced analytical and spectroscopic characterization of this compound and its adducts.

Therefore, the requested article section with detailed research findings and data tables on this specific topic cannot be generated at this time.

Computational and Theoretical Studies of 2 Dibutylamino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Dibutylamino)ethanol, DFT calculations can elucidate its intrinsic properties, including electron distribution, molecular geometry, and spectroscopic characteristics.

The electronic structure of this compound governs its reactivity and physical properties. DFT calculations are employed to determine the distribution of electrons within the molecule and to characterize its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. In this compound, the electron density in the HOMO is expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO is the orbital that is most likely to accept electrons, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of two electron-donating butyl groups attached to the nitrogen atom increases the electron density on the amine, influencing the HOMO energy level.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations
PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability.[Value would be determined, typically in eV]
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability.[Value would be determined, typically in eV]
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.[Value would be determined, typically in eV]
Dipole MomentA measure of the net molecular polarity arising from charge distribution.[Value would be determined, typically in Debye]

Due to the presence of multiple single bonds, the this compound molecule is conformationally flexible. The two butyl chains and the ethanol (B145695) backbone can rotate, leading to numerous possible spatial arrangements (conformers). Geometry optimization is a computational process used to find the most stable conformer, which corresponds to the lowest energy structure on the potential energy surface.

A key structural feature investigated in related ethanolamines is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group (-OH) and the lone pair of electrons on the nitrogen atom of the amino group. This interaction can lead to a pseudo-cyclic conformation that is particularly stable. Conformational analysis involves systematically exploring different rotations around the C-C, C-O, and C-N bonds to identify all low-energy conformers and determine their relative stabilities. The results of such an analysis are crucial for understanding how the molecule's shape influences its interactions.

Table 2: Illustrative Geometric Parameters for the Optimized Structure of this compound
ParameterAtoms InvolvedDescriptionTypical Calculated Value
Bond LengthO-HLength of the hydroxyl bond.[~0.96 Å]
Bond LengthC-NLength of the carbon-nitrogen bonds.[~1.47 Å]
Bond AngleC-N-CAngle between the two butyl groups and the ethanol chain at the nitrogen center.[~110-112°]
Dihedral AngleO-C-C-NTorsion angle defining the orientation of the hydroxyl and amino groups.[Value depends on conformer]

Once the optimized geometry of this compound is obtained, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to the stretching and bending of molecular bonds can be determined.

These predicted frequencies help in the assignment of experimental IR spectra. For example, a characteristic O-H stretching frequency would be predicted for the hydroxyl group, while various C-H stretching and bending modes would be associated with the butyl and ethanol chains. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms provide valuable support for interpreting experimental NMR data, allowing for unambiguous assignment of signals to specific atoms within the molecular structure.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound
Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)[~3600-3700 cm⁻¹ (free)]
C-H StretchAlkyl (CH₂, CH₃)[~2850-3000 cm⁻¹]
C-N StretchTertiary Amine[~1100-1250 cm⁻¹]
C-O StretchAlcohol (-CH₂OH)[~1000-1100 cm⁻¹]

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for studying its dynamic behavior in different environments, such as in various solvents or at different concentrations, providing insights into intermolecular forces and collective properties.

The behavior of this compound is significantly influenced by its surrounding solvent due to its amphiphilic nature. The molecule possesses a polar, hydrophilic head (the aminoethanol group) and two nonpolar, hydrophobic tails (the butyl chains) solubilityofthings.com. MD simulations can model how the molecule orients and behaves in solvents of varying polarity.

In a polar protic solvent like water, the hydrophilic head is expected to form hydrogen bonds with water molecules, while the hydrophobic butyl chains will be repelled by water. This can lead to specific orientations at interfaces or conformational changes that minimize the exposure of the hydrophobic parts to the aqueous environment. In nonpolar solvents, the van der Waals interactions between the butyl chains and the solvent would be more favorable. Simulations can track these solvent-solute interactions, calculate solvation free energies, and analyze the structure of the solvent around the molecule.

Table 4: Expected Behavior of this compound in Different Solvent Types from MD Simulations
Solvent TypeDominant Solute-Solvent InteractionsExpected Conformational/Orientational Behavior
Polar Protic (e.g., Water, Ethanol)Hydrogen bonding at the -OH and -N- groups.Hydrophilic head is well-solvated; hydrophobic tails may experience hydrophobic collapse.
Polar Aprotic (e.g., Acetone)Dipole-dipole interactions.Favorable solvation of the polar head group.
Nonpolar (e.g., Hexane)Van der Waals / London dispersion forces.Favorable solvation of the hydrophobic butyl chains.

At sufficient concentrations, molecules of this compound will interact with each other. MD simulations can be used to study the nature and strength of these intermolecular interactions and to predict whether they lead to aggregation or self-assembly.

The primary forces between this compound molecules include:

Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule.

Van der Waals Forces: The long butyl chains provide significant surface area for attractive London dispersion forces, which are crucial for the interaction between the hydrophobic parts of the molecules.

Simulations can model a system containing many this compound molecules to observe their collective behavior. For amphiphilic molecules like this, such interactions can lead to the formation of aggregates, such as micelles, where the hydrophobic tails cluster together to minimize contact with a surrounding polar solvent, while the hydrophilic heads remain exposed to the solvent. MD simulations can provide detailed information on the size, shape, and stability of such aggregates.

Table 5: Primary Intermolecular Forces in this compound and Their Role in Aggregation
Interaction TypeMolecular OriginRole in Aggregation
Hydrogen BondingInteraction between -OH group (donor) and N or O atoms (acceptors).Promotes association between the polar head groups.
Van der Waals ForcesTemporary fluctuations in electron density, significant in long butyl chains.Drives the association of hydrophobic tails, a key factor in micelle formation.
Dipole-Dipole InteractionsAttraction between the permanent dipoles of the polar head groups.Contributes to the overall cohesion and ordering within aggregates.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. wikipedia.orgfiveable.me These models are built on the principle that the structural and physicochemical properties of a molecule determine its activity. fiveable.me While specific QSAR studies on analogues of this compound are not extensively documented in publicly available literature, the methodology can be readily applied to this class of compounds to guide the synthesis of new molecules with desired properties.

A typical QSAR study for analogues of this compound would involve a series of steps. First, a dataset of analogues with varying structural modifications would be synthesized. These modifications could include altering the length of the butyl chains, substituting the ethyl group, or introducing different functional groups on the ethanolamine (B43304) backbone. The biological activity or a specific chemical property of these analogues would then be experimentally measured.

Next, a wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical model that links the molecular descriptors to the observed activity. nih.gov The goal is to identify the key descriptors that have the most significant impact on the activity of the compounds.

For instance, a hypothetical QSAR study on a series of 2-(dialkylamino)ethanol analogues for their catalytic activity in a specific reaction might reveal that the activity is positively correlated with the electron-donating ability of the alkyl groups and negatively correlated with their steric bulk. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

To illustrate the application of QSAR for analogues of this compound, a hypothetical dataset is presented in the table below. This table showcases a series of analogues with different alkyl substituents on the amine group, along with hypothetical values for key molecular descriptors and a measured catalytic activity. In a real-world scenario, a QSAR model would be developed based on such data to predict the activity of new analogues.

AnalogueR1 GroupR2 GroupLogPMolecular WeightPredicted Catalytic Activity (mol/L·s)
1n-Butyln-Butyl3.2173.30.015
2n-Propyln-Propyl2.4145.20.021
3n-Pentyln-Pentyl4.0201.40.012
4iso-Butyliso-Butyl3.0173.30.018
5sec-Butylsec-Butyl2.9173.30.016

Predictive Modeling of Reactivity and Catalytic Performance

Predictive modeling, encompassing a range of computational techniques, offers a powerful approach to understanding and forecasting the chemical reactivity and catalytic performance of molecules like this compound. These methods can provide valuable insights at the atomic level, guiding the design of more efficient catalysts and chemical processes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different chemical environments. nih.gov By simulating the movement of atoms over time, MD can provide information on conformational changes, interactions with other molecules (e.g., reactants, solvents), and the stability of reaction intermediates. For example, MD simulations could be used to model the interaction of this compound with a metal surface in a heterogeneous catalytic system, revealing how the molecule adsorbs and orients itself, which can be crucial for its catalytic activity.

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound and its transition states during a chemical reaction. These calculations can be used to determine key parameters that govern reactivity, such as bond dissociation energies, reaction barriers, and reaction pathways. For instance, DFT calculations could be used to investigate the mechanism of a reaction catalyzed by this compound, identifying the rate-limiting step and providing insights into how the catalyst's structure could be modified to improve its performance.

Machine Learning (ML) in Catalysis

In recent years, machine learning has emerged as a powerful tool for accelerating catalyst discovery and optimization. acs.org ML models can be trained on large datasets of experimental or computational data to predict the catalytic performance of new catalyst candidates. nih.govmdpi.com In the context of this compound, an ML model could be developed to predict its catalytic activity in a particular reaction based on a set of molecular descriptors. This would enable the rapid screening of a large number of potential analogues, identifying the most promising candidates for further experimental investigation.

The table below summarizes some of the key predictive modeling techniques and their potential applications for studying the reactivity and catalytic performance of this compound.

Modeling TechniquePredicted PropertiesPotential Application for this compound
Molecular Dynamics (MD)Conformational dynamics, solvation effects, adsorption energiesUnderstanding its behavior in solution and on catalyst surfaces
Density Functional Theory (DFT)Reaction mechanisms, transition state energies, electronic propertiesElucidating its role as a catalyst and predicting its reactivity
Machine Learning (ML)Catalytic activity, selectivity, reaction yieldAccelerating the discovery of new, more efficient catalysts based on its structure

While comprehensive predictive modeling studies specifically targeting this compound are not widely reported, the application of these computational methods to other amino alcohols and catalysts demonstrates their significant potential. mdpi.comnih.gov For example, computational studies on other aminoethanols have been used to predict their performance in CO2 capture, providing insights into the relationship between their molecular structure and their absorption capacity. nih.govacs.org Similarly, machine learning models have been successfully used to predict the activity of various catalysts for a range of chemical transformations. nih.govmdpi.com By applying these established computational methodologies to this compound, it is possible to gain a deeper understanding of its chemical behavior and to guide the development of new applications.

Applications of 2 Dibutylamino Ethanol in Advanced Materials and Systems

2-(Dibutylamino)ethanol as a Coreactant in Electrochemiluminescence (ECL) Systems

Electrochemiluminescence is a process where species generated at an electrode surface undergo electron-transfer reactions to form excited states that emit light. nih.gov Coreactants are essential in many ECL systems, as they are oxidized or reduced along with the luminophore to generate the light-emitting species. rsc.org DBAE has been identified as a promising coreactant, offering several advantages over traditionally used compounds. rsc.org

Enhancement of Ru(bpy)32+ ECL Signals

DBAE has demonstrated a remarkable ability to enhance the ECL signals of the luminophore Tris(2,2'-bipyridyl)ruthenium(II), commonly known as Ru(bpy)32+. researchgate.net Research has shown that the ECL intensity of the Ru(bpy)32+/DBAE system can be significantly greater than that of the widely used Ru(bpy)32+/tripropylamine (TPA) system. researchgate.net Specifically, at a concentration of 25 mM for each coreactant, the ECL intensity with DBAE at gold (Au) and platinum (Pt) electrodes was found to be approximately 10 and 100 times stronger, respectively, than with TPA. rsc.org This substantial enhancement in signal intensity makes DBAE a highly attractive coreactant for developing more sensitive ECL-based analytical methods. researchgate.net

Another ruthenium complex, Ru(phen)32+, also exhibits several-fold increases in ECL intensities when paired with DBAE as a coreactant, further highlighting DBAE's efficacy. researchgate.net

Role in Immunoassays and DNA Probe Assays

The enhanced ECL signals generated by the Ru(bpy)32+/DBAE system have significant implications for bioanalytical applications such as immunoassays and DNA probe assays. rsc.orgrsc.org These assays rely on highly sensitive detection methods to quantify minute amounts of biological molecules. The superior light emission from the DBAE-based system allows for lower detection limits and a broader dynamic range in these diagnostic tests. nih.govresearchgate.net The high efficiency of DBAE as a coreactant makes it a valuable tool for clinical diagnostics, environmental monitoring, and food and water testing. rsc.orgchemicalbook.com

ECL technology, in general, offers several advantages for these assays, including high sensitivity, the use of stable, non-radioactive labels, and rapid measurement times. nih.govresearchgate.net The application of a highly efficient coreactant like DBAE further leverages these benefits, paving the way for more robust and sensitive diagnostic platforms. researchgate.net

Optimization of ECL Sensor Performance

The performance of ECL sensors can be fine-tuned by optimizing various experimental conditions, including the choice and concentration of the coreactant. researchgate.net Studies have investigated the ECL responses of different luminophore/coreactant combinations. For instance, the ECL intensity of a luminophore like RUB (a ruthenium complex) can be significantly different when paired with DBAE compared to other coreactants like TPA or benzyl peroxide (BPO). researchgate.net

The selection of the electrode material also plays a crucial role. The ECL properties of the Ru(bpy)32+/TPA system, a benchmark for comparison, are known to vary significantly depending on whether glassy carbon, platinum, or palladium electrodes are used. researchgate.net Similarly, the performance of the Ru(bpy)32+/DBAE system is electrode-dependent, as evidenced by the different enhancement factors observed on gold and platinum electrodes. rsc.org However, the introduction of surfactants can have complex effects; while some surfactants enhance ECL signals with certain coreactants, the ECL signal of the Ru(bpy)32+/DBAE system was found to decrease significantly in the presence of the surfactant Zonyl® FSN. rsc.orgresearchgate.net

Comparison with Other Coreactants (e.g., Tripropylamine, N-Butyldiethanolamine)

DBAE is often compared with other tertiary amine coreactants, most notably Tripropylamine (TPA) and N-Butyldiethanolamine (NBEA). While TPA is a widely established coreactant, it possesses disadvantages such as toxicity and volatility. rsc.org DBAE presents a more environmentally friendly alternative. rsc.org

Comparative studies have quantified the differences in performance. As mentioned, the Ru(bpy)32+/DBAE system can produce ECL intensities that are 10 to 100 times stronger than the Ru(bpy)32+/TPA system, depending on the electrode material. rsc.org Another study compared DBAE, NBEA, and TPA, investigating their ECL reactions alone and in the presence of surfactants. rsc.orgresearchgate.net While the combination of NBEA with the surfactant Zonyl® FSN provided superior signal characteristics in that particular study, it was also noted that the ECL intensity for the Ru(bpy)32+/DBAE system decreased with the addition of a surfactant. rsc.org

Table 1: Comparison of ECL Coreactants for Ru(bpy)32+

Coreactant Key Characteristics Relative ECL Intensity vs. TPA (at 25 mM) Reference
This compound (DBAE) Environmentally friendly alternative to TPA. ~10x stronger on Au electrodes, ~100x stronger on Pt electrodes. rsc.org
Tripropylamine (TPA) Widely used benchmark coreactant. Baseline for comparison. rsc.orgrsc.org
N-Butyldiethanolamine (NBEA) Tertiary amine coreactant. Can provide superior signal with certain surfactants (e.g., Zonyl FSN). rsc.org

Integration into Biosensing Platforms

The advantageous properties of DBAE as an ECL coreactant make it a suitable component for integration into various biosensing platforms. A biosensor is an analytical device that combines a biological component with a physicochemical detector. In the context of ECL, the high sensitivity afforded by the Ru(phen)32+/DBAE system allows for the sensitive detection of the luminophore over a wide linear range, which is a fundamental requirement for quantitative biosensing. researchgate.net

The development of biosensors for analytes like ethanol (B145695), for instance, often relies on enzymatic reactions that can be coupled to an electrochemical or optical signal. While many ethanol biosensors use enzymes like alcohol oxidase or alcohol dehydrogenase, the detection principle can be varied. nih.govnih.govresearchgate.net The high signal amplification associated with ECL systems using efficient coreactants like DBAE could potentially be harnessed to create highly sensitive biosensors for a variety of target molecules beyond just ethanol. researchgate.netresearchgate.net The integration of DBAE into these platforms can contribute to the development of analytical tools with lower detection limits and improved performance for applications in clinical diagnostics and beyond. researchgate.net

Functionalization of Electrode Surfaces with Ruthenium Complexes for Biosensing

The functionalization of electrode surfaces with ruthenium complexes is a key area of research in the development of sensitive biosensors. This compound (DBAE) plays a crucial role as a coreactant in electrochemiluminescence (ECL) systems involving these complexes.

A notable method for creating stable and active ECL films involves the electrografting of a diazotized ruthenium complex, generated in situ from an amine precursor, onto an electrode surface. Specifically, the complex bis(2,2'-bipyridyl)(4'-(4-aminophenyl)-2,2'-bipyridyl)ruthenium(II), [Ru(bpy)₂(apb)]²⁺, can be electrodeposited from an aqueous medium. Surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) have confirmed that the ruthenium complex layer is bound to the substrate through an azo linkage. unisa.edu.au

These functionalized electrodes exhibit good ECL activity and long-term stability. The efficacy of such a system for biosensing has been demonstrated using this compound as a model analyte. The sensor shows a remarkable sensitivity with a detection limit in the nanomolar range. unisa.edu.au Research has also mapped the ECL reactivity of Ru(bpy)₃²⁺-functionalized microbeads in the presence of DBAE, showing that only the luminophores in close proximity to the electrode contribute to the ECL signal. acs.org The introduction of flexible chains, such as polyethylene glycol (PEG), on the electrode surface for the immobilization of ruthenium-tagged immune complexes can enhance the ECL emissions by providing more freedom for the complex to collide with the electrode. mdpi.com

Parameter Value Reference
AnalyteThis compound (DBAE) unisa.edu.au
Detection Limit10 nM unisa.edu.au
Linear Range10⁻⁸ to 10⁻⁴ M unisa.edu.au

Role in Polymer and Copolymer Synthesis and Modification

Functionalization of Oligo(ε-caprolactone)

Based on the performed searches, there is no specific information available in the scientific literature regarding the functionalization of oligo(ε-caprolactone) with this compound.

Preparation of Polymer Nanocomposites

Current scientific literature accessible through the conducted searches does not provide specific details on the role of this compound in the preparation of polymer nanocomposites.

Potential in Carbon Capture Technologies

Regenerative Absorbent Systems

Extensive research into carbon capture technologies has identified various amine-based solvents for their potential in regenerative absorbent systems, which are crucial for capturing carbon dioxide (CO₂) from industrial flue gases. However, detailed research findings and performance data specifically for this compound in this application are not extensively available in the public domain.

While studies have been conducted on structurally similar alkanolamines, such as 2-(diethylamino)ethanol (DEEA) and 2-(butylamino)ethanol, comprehensive data on the absorption/desorption performance, cyclic CO₂ loading, and regeneration efficiency of this compound remains limited. Comparative studies of various amine-based solvents are common to identify optimal candidates for CO₂ capture, but these have not yielded substantial data specifically for this compound.

For instance, research on other secondary and tertiary amines has explored their potential in forming biphasic or solvent-free systems to reduce the energy penalty associated with solvent regeneration. These studies often involve detailed analysis of the heat of absorption, reaction kinetics, and the stability of the amine carbamates formed upon CO₂ capture. However, without specific experimental data for this compound, a direct comparison of its performance characteristics against established solvents like monoethanolamine (MEA) or other novel amines is not possible.

The investigation into novel amine solvents is a dynamic field of research. Future studies may provide the necessary data to fully assess the viability of this compound in regenerative absorbent systems for advanced materials and CO₂ capture applications.

Environmental and Toxicological Research Perspectives on 2 Dibutylamino Ethanol

Degradation Pathways in Environmental Matrices

Research into the environmental fate of 2-(Dibutylamino)ethanol is crucial for understanding its persistence and potential impact. Degradation pathways, including biological and light-induced processes, determine the compound's residence time in various environmental compartments.

Biodegradation Studies

Specific biodegradation studies on this compound are not extensively detailed in the available literature. However, research on analogous compounds, such as other ethoxylated alcohols and amino alcohols, provides insights into likely metabolic pathways. For instance, studies on 2-butoxyethanol (B58217) have identified bacterial strains capable of its complete degradation. nih.gov These degradation processes often initiate with the oxidation of the terminal alcohol group to an aldehyde and then a carboxylic acid, followed by the cleavage of the ether bond. nih.gov A similar pathway could be hypothesized for this compound, where microorganisms in soil and water might initially oxidize the ethanol (B145695) group. Subsequent cleavage of the carbon-nitrogen bond would break the molecule into smaller, more readily biodegradable components. The environmental distribution of similar compounds is predicted to be predominantly in water (84.2%) and air (11.4%), suggesting that aquatic biodegradation would be a primary route of environmental removal. nih.gov

Photodegradation Mechanisms

In the atmosphere, the primary degradation pathway for organic compounds like this compound is expected to be through reactions with photochemically generated hydroxyl (OH) radicals. nih.gov Studies on the related compound 2-aminoethanol (MEA) have shown that its reaction with OH radicals is rapid. researchgate.netcopernicus.org The degradation of MEA initiated by OH radicals can lead to the formation of various smaller molecules, including nitrosamines and nitramines, particularly in the presence of nitrogen oxides (NOx). copernicus.org For this compound, a similar mechanism is plausible, where OH radicals could abstract a hydrogen atom from the carbon atoms adjacent to the nitrogen atom or the hydroxyl group. This initial attack would lead to the formation of unstable intermediates that subsequently break down into smaller, oxidized products. The atmospheric half-life for a comparable compound, ethylene (B1197577) glycol, due to this reaction is approximately two days, suggesting that photodegradation is a significant removal process for such chemicals in the air. nih.gov

Aquatic and Terrestrial Ecotoxicity Assessments

Assessing the ecotoxicity of this compound is essential for characterizing its potential risk to environmental organisms. This substance is considered harmful to aquatic life, with long-lasting effects noted in some studies. solventsandpetroleum.comtcichemicals.com

Reliable acute toxicity data has been obtained for several aquatic species. env.go.jp For the green algae Pseudokirchneriella subcapitata, the 72-hour EC50 (the concentration causing a 50% effect on growth inhibition) was 21,400 µg/L. env.go.jp For the crustacean Daphnia magna, the 48-hour EC50 for immobilization was 73,700 µg/L. env.go.jp For the fish species Oryzias latipes (Japanese medaka), the 96-hour LC50 (the concentration causing death in 50% of the test subjects) was 29,200 µg/L. env.go.jp

Chronic toxicity assessments have also been conducted. The 72-hour No-Observed-Effect Concentration (NOEC) for growth inhibition in the green algae P. subcapitata was 3,200 µg/L. env.go.jp For the crustacean D. magna, the 21-day NOEC for reproductive inhibition was 4,380 µg/L. env.go.jp Based on these chronic toxicity values, a predicted no-effect concentration (PNEC) of 32 µg/L has been derived. env.go.jp

Table 1: Aquatic Ecotoxicity of this compound

Species Endpoint Duration Value (µg/L) Reference
Pseudokirchneriella subcapitata (Green Algae) EC50 (Growth Inhibition) 72 hours 21,400 env.go.jp
Daphnia magna (Crustacean) EC50 (Immobilization) 48 hours 73,700 env.go.jp
Oryzias latipes (Japanese Medaka) LC50 (Mortality) 96 hours 29,200 env.go.jp
P. subcapitata (Green Algae) NOEC (Growth Inhibition) 72 hours 3,200 env.go.jp
D. magna (Crustacean) NOEC (Reproduction) 21 days 4,380 env.go.jp

Detailed research on the terrestrial ecotoxicity of this compound is limited. However, general principles of ecotoxicity assessment involve evaluating the potential for a chemical to cause harm to soil-dwelling organisms and plants. lc-impact.eu Given the compound's solubility in water, its mobility and bioavailability in soil environments would be key factors in any potential terrestrial impact. solubilityofthings.com

Occupational Exposure and Safety Considerations in Research Settings

In research settings, handling this compound requires strict adherence to safety protocols due to its hazardous properties. It is classified as a substance that can cause severe skin burns and eye damage. tcichemicals.comnih.gov It is also harmful if swallowed or in contact with skin. tcichemicals.comscbt.com

Regulatory and advisory bodies have established occupational exposure limits (OELs) to protect laboratory personnel. The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 2 parts per million (ppm), equivalent to 14 mg/m³, as a time-weighted average (TWA) over a 10-hour workday, with a skin notation indicating the potential for significant absorption through the skin. nj.govcdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a lower Threshold Limit Value (TLV) of 0.5 ppm as an 8-hour TWA. nj.gov

Table 2: Occupational Exposure Limits for this compound

Organization Limit Value Notes
NIOSH REL (TWA) 2 ppm (14 mg/m³) 10-hour workshift, with skin notation
ACGIH TLV (TWA) 0.5 ppm 8-hour workshift

Safe handling practices are critical to minimize exposure. solventsandpetroleum.com

Engineering Controls : Local exhaust ventilation is typically required to control vapors and mists. scbt.com An eyewash unit and emergency shower should be readily available in the immediate work area. nj.gov

Personal Protective Equipment (PPE) : Use of appropriate PPE is mandatory. This includes tightly fitting safety goggles and a face shield, chemical-resistant gloves (nitrile rubber with a minimum thickness of 0.4 mm is recommended for full contact), and protective clothing. solventsandpetroleum.comchemicalbook.com If there is a risk of overexposure to vapors, an approved respirator must be worn. scbt.com

Handling Procedures : Avoid all personal contact, including inhalation of vapors. scbt.com Do not eat, drink, or smoke when using this product. sigmaaldrich.com After handling, wash hands and any potentially exposed skin areas thoroughly. solventsandpetroleum.comnj.gov Contaminated clothing should be removed immediately and laundered before reuse. nj.govsigmaaldrich.com

Storage : Store in a dry, well-ventilated place with the container tightly closed. solventsandpetroleum.com It should be stored separately from strong acids, oxidants, and incompatible materials like copper or brass. nih.govscbt.com

Development of Sustainable Production and Disposal Methods

Research into green chemistry and biotechnology offers promising avenues for the sustainable production of β-amino alcohols like this compound. Traditional chemical synthesis routes can be energy-intensive and may use hazardous reagents. Modern approaches focus on improving atom economy and reducing environmental impact. acs.org One area of development is the use of biocatalysis, employing enzymes or whole-cell systems to perform chemical transformations under mild conditions. acs.orgfrontiersin.org Engineered amine dehydrogenases, for example, can enable the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org Another sustainable strategy involves using abundant and renewable feedstocks, such as amino acids derived from fermentation, as starting materials. acs.orgnih.gov Catalytic hydrogenation is another route with industrial potential, though it can require high pressures and temperatures. jocpr.com

Proper disposal of this compound is critical to prevent environmental contamination. nih.gov Due to its hazardous nature, this material and its container must be disposed of as hazardous waste. solventsandpetroleum.comscbt.com The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed professional waste disposal company. solventsandpetroleum.com A common practice involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like nitrogen oxides. solventsandpetroleum.com It is imperative that the product is not allowed to enter drains or the environment. solventsandpetroleum.comhpc-standards.us All disposal practices must comply with local, state, and federal regulations. scbt.com

An exploration of future research and emerging applications for this compound reveals significant potential for innovation across various scientific and industrial fields. This tertiary amine, with its unique molecular structure, is the subject of ongoing research aimed at developing novel derivatives, integrating it into advanced materials, and expanding its application through interdisciplinary collaboration.

Q & A

Q. What is the role of 2-(dibutylamino)ethanol (DBAE) in electrogenerated chemiluminescence (ECL) systems?

DBAE is a widely used co-reactant in ECL systems, particularly with tris(2,2′-bipyridyl)ruthenium(II) [Ru(bpy)₃²⁺]. It enhances ECL intensity by participating in redox reactions that generate excited-state Ru(bpy)₃²⁺*, which emits light upon relaxation. Methodologically, DBAE is preferred for its high reducing efficiency and stability in aqueous buffers. Typical protocols involve adding DBAE at 10–100 mM concentrations to the electrolyte, with optimization required to balance signal intensity and background noise .

Q. How should DBAE be handled to ensure safety in laboratory settings?

DBAE is classified as a flammable liquid (flash point: 50°C) and exhibits acute toxicity (oral, dermal) and skin corrosion. Key safety measures include:

  • Storage : In sealed containers under inert gas (e.g., nitrogen) at 2–8°C .
  • Handling : Use chemical-resistant gloves (nitrile), safety goggles, and local exhaust ventilation. Avoid sparks or open flames due to flammability .
  • Disposal : Treat as hazardous waste; neutralize with dilute acetic acid before disposal .

Q. What are the solubility properties of DBAE, and how do they influence experimental design?

DBAE is miscible with organic solvents (e.g., ethanol, chloroform) but only slightly soluble in water (logP: ~2.1). For aqueous-phase ECL applications, it is typically dissolved in methanol or acetonitrile (1–5% v/v) to improve miscibility. Precipitation issues in aqueous buffers can be mitigated by sonication or incremental solvent addition .

Advanced Research Questions

Q. How can researchers resolve contradictions in ECL signal stability when using DBAE across different matrices?

DBAE’s ECL performance varies with pH, ionic strength, and matrix components (e.g., proteins, salts). For example:

  • Protein-rich matrices : Add 0.1% Triton X-100 to reduce nonspecific binding .
  • High salt concentrations : Optimize DBAE concentration (e.g., 50 mM in PBS vs. 25 mM in Tris-HCl) to counteract quenching effects .
  • Data normalization : Use internal standards (e.g., ferrocene) to correct for matrix-induced variability .

Q. What methodologies improve the selectivity of DBAE-based ECL biosensors for complex biological samples?

Advanced strategies include:

  • Nanocomposite integration : Embedding DBAE in Os-Pd/HfC nanocomposites reduces interference from ascorbic acid and uric acid by 80% .
  • Dual-coreactant systems : Pairing DBAE with tri-n-propylamine (TPrA) enhances specificity for cysteine detection (LOD: 0.1 nM) via synergistic redox cycling .
  • Microfluidic platforms : Laminar flow designs minimize cross-talk in multiplexed assays .

Q. How does DBAE’s molecular structure influence its reactivity in catalytic applications?

The tertiary amine group in DBAE facilitates proton-coupled electron transfer (PCET), critical for reducing Ru(bpy)₃³⁺ to Ru(bpy)₃²⁺*. Computational studies suggest:

  • Steric effects : The dibutyl groups slow reaction kinetics by 15% compared to diethyl analogs but improve stability .
  • pH dependence : Optimal activity occurs at pH 7.5–8.5, where the amine remains partially protonated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.